molecular formula C6H12O B6236518 [(1S,2R)-2-ethylcyclopropyl]methanol CAS No. 161972-95-8

[(1S,2R)-2-ethylcyclopropyl]methanol

Cat. No.: B6236518
CAS No.: 161972-95-8
M. Wt: 100.16 g/mol
InChI Key: BGKKZLRPGJYFIP-PHDIDXHHSA-N
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Description

[(1S,2R)-2-ethylcyclopropyl]methanol is a chiral cyclopropyl alcohol with the molecular formula C6H12O. This compound is characterized by the presence of a cyclopropane ring substituted with an ethyl group and a hydroxymethyl group. The stereochemistry of the compound is defined by the (1S,2R) configuration, indicating the specific spatial arrangement of the substituents around the cyclopropane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,2R)-2-ethylcyclopropyl]methanol typically involves the cyclopropanation of an appropriate alkene followed by functional group transformations. One common method is the reaction of ethyl diazoacetate with an alkene in the presence of a transition metal catalyst to form the cyclopropane ring. Subsequent reduction of the ester group yields the desired alcohol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, chiral catalysts or resolution techniques may be employed to ensure the production of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

[(1S,2R)-2-ethylcyclopropyl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of [(1S,2R)-2-ethylcyclopropyl]methanal or [(1S,2R)-2-ethylcyclopropyl]methanoic acid.

    Reduction: Formation of [(1S,2R)-2-ethylcyclopropyl]methane.

    Substitution: Formation of various substituted cyclopropyl derivatives depending on the nucleophile used.

Scientific Research Applications

[(1S,2R)-2-ethylcyclopropyl]methanol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(1S,2R)-2-ethylcyclopropyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

[(1S,2R)-2-ethylcyclopropyl]methanol can be compared with other cyclopropyl alcohols, such as:

    [(1S,2R)-2-methylcyclopropyl]methanol: Similar structure but with a methyl group instead of an ethyl group.

    [(1S,2R)-2-isopropylcyclopropyl]methanol: Similar structure but with an isopropyl group.

    [(1S,2R)-2-phenylcyclopropyl]methanol: Similar structure but with a phenyl group.

The uniqueness of this compound lies in its specific stereochemistry and the presence of the ethyl group, which can influence its reactivity and interactions in various applications.

Properties

CAS No.

161972-95-8

Molecular Formula

C6H12O

Molecular Weight

100.16 g/mol

IUPAC Name

[(1S,2R)-2-ethylcyclopropyl]methanol

InChI

InChI=1S/C6H12O/c1-2-5-3-6(5)4-7/h5-7H,2-4H2,1H3/t5-,6-/m1/s1

InChI Key

BGKKZLRPGJYFIP-PHDIDXHHSA-N

Isomeric SMILES

CC[C@@H]1C[C@@H]1CO

Canonical SMILES

CCC1CC1CO

Purity

95

Origin of Product

United States

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